molecular formula C21H16ClFN2O B5127849 [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol

Cat. No. B5127849
M. Wt: 366.8 g/mol
InChI Key: PBSIFLXJRUCIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol, also known as CBFM, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol exerts its effects through several mechanisms, including the inhibition of various enzymes and receptors involved in inflammation and cancer progression. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol has been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol is its high purity and yield, which makes it a useful tool for further research. However, one limitation is that it has not been extensively studied in vivo, and its efficacy and safety in humans are not yet fully understood.

Future Directions

There are several future directions for research on [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to understand the mechanisms underlying its neuroprotective effects and its potential applications in treating neurological disorders. Finally, more studies are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol can be synthesized through a multistep process that involves the reaction of 4-chlorobenzylamine with 4-fluorobenzaldehyde, followed by a condensation reaction with o-phenylenediamine. The resulting product is then reduced to yield [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol. This synthesis method has been optimized to yield high purity and yield of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol, making it a useful tool for further research.

Scientific Research Applications

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol has been studied for its potential applications in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of cancer cells. Additionally, [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-fluorophenyl)methanol has been shown to have neuroprotective effects and may be useful in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O/c22-16-9-5-14(6-10-16)13-25-19-4-2-1-3-18(19)24-21(25)20(26)15-7-11-17(23)12-8-15/h1-12,20,26H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSIFLXJRUCIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C(C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5664559

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